molecular formula C23H33N5O2 B2361683 8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione CAS No. 378208-04-9

8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione

Cat. No.: B2361683
CAS No.: 378208-04-9
M. Wt: 411.55
InChI Key: KBGQPNCCKTUHJD-UHFFFAOYSA-N
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Description

8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a methyl group, and a nonyl chain attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzyl(methyl)amine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted purine derivatives with various alkyl or aryl groups.

Scientific Research Applications

8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzyl group but different functional groups.

    4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure but different substituents.

    8-(Benzyl(methyl)amino)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione: A closely related compound with a different alkyl chain.

Uniqueness

8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

378208-04-9

Molecular Formula

C23H33N5O2

Molecular Weight

411.55

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C23H33N5O2/c1-4-5-6-7-8-9-13-16-28-19-20(27(3)23(30)25-21(19)29)24-22(28)26(2)17-18-14-11-10-12-15-18/h10-12,14-15H,4-9,13,16-17H2,1-3H3,(H,25,29,30)

InChI Key

KBGQPNCCKTUHJD-UHFFFAOYSA-N

SMILES

CCCCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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